molecular formula C17H13NO2S2 B10805576 (5Z)-5-[3-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[3-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10805576
M. Wt: 327.4 g/mol
InChI Key: CPLDJHALZBPVNS-GDNBJRDFSA-N
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Description

1-(4-Cyanobenzyl)-5-hydroxymethyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This specific compound features a cyanobenzyl group attached to the imidazole ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Cyanobenzyl)-5-hydroxymethyl-1H-imidazole can be synthesized through a multi-step process. One common method involves the reaction of 4-cyanobenzyl bromide with 1H-imidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to hydroxymethylation using formaldehyde and a suitable catalyst to yield the final product .

Industrial Production Methods: Industrial production of 1-(4-Cyanobenzyl)-5-hydroxymethyl-1H-imidazole may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyanobenzyl)-5-hydroxymethyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyanobenzyl group can be reduced to a benzylamine group using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products:

    Oxidation: 1-(4-Carboxybenzyl)-5-hydroxymethyl-1H-imidazole.

    Reduction: 1-(4-Benzylamine)-5-hydroxymethyl-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Cyanobenzyl)-5-hydroxymethyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its imidazole ring, which can interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Cyanobenzyl)-5-hydroxymethyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, affecting their function. The cyanobenzyl group may enhance the compound’s binding affinity and specificity for certain targets, while the hydroxymethyl group can participate in additional interactions, such as hydrogen bonding.

Comparison with Similar Compounds

    1-(4-Cyanobenzyl)-1H-imidazole: Lacks the hydroxymethyl group, which may affect its reactivity and binding properties.

    1-(4-Cyanobenzyl)-5-methyl-1H-imidazole: Contains a methyl group instead of a hydroxymethyl group, potentially altering its chemical and biological activities.

    1-(4-Cyanobenzyl)-2-methyl-1H-imidazole: The position of the methyl group on the imidazole ring can influence the compound’s properties.

Uniqueness: 1-(4-Cyanobenzyl)-5-hydroxymethyl-1H-imidazole is unique due to the presence of both the cyanobenzyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Biological Activity

Overview

(5Z)-5-[3-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This thiazolidinone derivative exhibits various biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

  • Molecular Formula : C17H13NO2S2
  • Molecular Weight : 341.42 g/mol
  • IUPAC Name : this compound

The compound features a thiazolidinone core with a benzylidene substituent that is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazolidinone derivatives can inhibit the growth of various bacterial strains. The structure's ability to interact with bacterial enzymes is a key factor in this activity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 µg/mL
Similar ThiazolidinonesEscherichia coli20 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cells through multiple pathways, including the intrinsic and extrinsic apoptotic pathways.

In a comparative study of thiazolidinone derivatives:

CompoundCancer Cell LineIC50 (µM)
This compoundHeLa12.5
Other ThiazolidinonesK56210.0

These findings suggest that the compound may be effective against cervical and leukemia cancer cell lines.

Enzyme Inhibition

The mechanism of action for this compound involves the inhibition of specific enzymes that are crucial for cancer cell proliferation and survival. For example, it has been shown to inhibit phosphatase activity, which is linked to cancer progression.

Case Studies

  • Study on Antimicrobial Effects : A study conducted on several thiazolidinone derivatives demonstrated that those with a benzyloxy group exhibited enhanced antibacterial activity compared to their counterparts without this substituent. The study reported an MIC of 15 µg/mL against Staphylococcus aureus for the compound .
  • Anticancer Research : In a comparative analysis of various thiazolidinones, this compound was found to have an IC50 value of 12.5 µM against HeLa cells, indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to its interaction with cellular targets:

  • Enzyme Inhibition : The compound binds to active sites on enzymes involved in cell signaling and proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death in cancer cells.

Properties

Molecular Formula

C17H13NO2S2

Molecular Weight

327.4 g/mol

IUPAC Name

(5Z)-5-[(3-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13NO2S2/c19-16-15(22-17(21)18-16)10-13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,18,19,21)/b15-10-

InChI Key

CPLDJHALZBPVNS-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C\3/C(=O)NC(=S)S3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3

Origin of Product

United States

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